7-(Benzyloxy)-6-methoxyquinolin-4-ol
Overview
Description
7-(Benzyloxy)-6-methoxyquinolin-4-ol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with benzyloxy and methoxy groups, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 7-(Benzyloxy)-6-methoxyquinolin-4-ol are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. AChE and BChE are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO B is involved in the degradation of dopamine, another neurotransmitter that plays a role in mood regulation and motor control .
Mode of Action
This compound acts as an inhibitor for both cholinesterases and MAO B . By inhibiting these enzymes, the compound increases the levels of acetylcholine and dopamine in the brain. This results in enhanced neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the metabolism of neurotransmitters. By inhibiting AChE, BChE, and MAO B, the compound disrupts the normal breakdown of acetylcholine and dopamine. This leads to an increase in the concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Result of Action
The inhibition of AChE, BChE, and MAO B by this compound leads to increased levels of acetylcholine and dopamine in the brain. This can result in enhanced cognitive function, improved mood, and potentially beneficial effects in conditions such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method includes the use of anhydrous sulfanilic acid to facilitate the reaction between 3-benzyloxy-4-methoxyphenol and appropriate quinoline derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-6-methoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical applications.
Scientific Research Applications
7-(Benzyloxy)-6-methoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its multi-targeting properties in enzyme inhibition.
7-Benzyloxy-4-trifluoromethyl-coumarin: Used in metabolic studies and enzyme assays.
Uniqueness
7-(Benzyloxy)-6-methoxyquinolin-4-ol stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTRDGXMHOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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